2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid
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Overview
Description
2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a sulfonic acid group, which is known for its strong acidic nature, and a benzoylphenyl group, which contributes to its aromatic characteristics. The combination of these functional groups makes this compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the benzoylphenyl intermediate. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. The final step involves the introduction of the sulfonic acid group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic benzoylphenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various sulfonic acid and amine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the benzoylphenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bis{2-[(4-methoxyphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid
- 2-(Bis{2-[(4-phenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid
Uniqueness
Compared to similar compounds, 2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoylphenyl group enhances its aromatic properties, making it more suitable for specific applications in organic synthesis and molecular biology.
Properties
CAS No. |
557504-55-9 |
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Molecular Formula |
C34H35NO7S |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
2-[bis[2-[(4-benzoylphenyl)methoxy]ethyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C34H35NO7S/c36-33(29-7-3-1-4-8-29)31-15-11-27(12-16-31)25-41-22-19-35(21-24-43(38,39)40)20-23-42-26-28-13-17-32(18-14-28)34(37)30-9-5-2-6-10-30/h1-18H,19-26H2,(H,38,39,40) |
InChI Key |
NRTABCXMDFHEGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COCCN(CCOCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4)CCS(=O)(=O)O |
Origin of Product |
United States |
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